molecular formula C2H4BN3O2 B8187688 1H-[1,2,3]Triazole-5-boronic acid

1H-[1,2,3]Triazole-5-boronic acid

Cat. No.: B8187688
M. Wt: 112.89 g/mol
InChI Key: NXHSZPKFIIPEGZ-UHFFFAOYSA-N
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Description

1H-[1,2,3]Triazole-5-boronic acid is a heterocyclic compound that features a triazole ring fused with a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-[1,2,3]Triazole-5-boronic acid can be synthesized through various methods, including:

    Cycloaddition Reactions:

    Suzuki-Miyaura Coupling: This method involves the coupling of a triazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-[1,2,3]Triazole-5-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1H-[1,2,3]Triazole-5-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential in drug development, particularly as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-[1,2,3]Triazole-5-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

1H-[1,2,3]Triazole-5-boronic acid can be compared with other similar compounds, such as:

    1H-[1,2,3]Triazole-4-boronic acid: Similar structure but different substitution pattern, leading to distinct chemical properties and reactivity.

    1H-[1,2,4]Triazole-5-boronic acid: Different ring structure, resulting in different biological activity and applications.

    1H-[1,2,3]Triazole-5-carboxylic acid: Similar triazole ring but with a carboxylic acid group instead of a boronic acid, leading to different chemical reactivity and applications.

Properties

IUPAC Name

2H-triazol-4-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BN3O2/c7-3(8)2-1-4-6-5-2/h1,7-8H,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHSZPKFIIPEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NNN=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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